N-undecylpyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C16H27N3O |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-undecylpyrazine-2-carboxamide |
InChI |
InChI=1S/C16H27N3O/c1-2-3-4-5-6-7-8-9-10-11-19-16(20)15-14-17-12-13-18-15/h12-14H,2-11H2,1H3,(H,19,20) |
InChI Key |
MVFSQQFGZNCIPW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCNC(=O)C1=NC=CN=C1 |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazinecarboxamides vary primarily in the substituent attached to the carboxamide nitrogen. Key analogs include:
Key Observations :
- Lipophilicity : The undecyl chain in N-undecylpyrazine-2-carboxamide provides superior membrane penetration compared to shorter alkyl or aromatic substituents (e.g., benzyl or ethoxyphenyl) .
- Biological Activity: Antimycobacterial activity is highly substituent-dependent. For example, 5-alkylamino-N-phenyl derivatives show IC₅₀ values <1 µM against M. tuberculosis, outperforming phenyl or acetyl-substituted analogs .
- Synthesis Challenges : Longer alkyl chains (e.g., undecyl) may reduce synthetic yields compared to simpler substituents like benzyl or ethoxyphenyl .
Antimycobacterial Activity
- This compound: Limited direct data, but analogs with long alkyl chains (e.g., C12) exhibit MIC values of 2–4 µg/mL against M. tuberculosis H37Rv .
- 5-Chloro-N-(2-pyridinyl)pyrazine-2-carboxamide : MIC = 0.5 µg/mL, highlighting the importance of halogenation and heterocyclic substituents .
- N-(4-Trifluoromethylphenyl)pyrazine-2-carboxamide : Enhanced activity (MIC = 0.25 µg/mL) due to electron-withdrawing groups .
Antimicrobial and Antifungal Activity
- N-(2-Hydroxybenzylidene)pyrazine-2-carboxamide : Forms antimicrobial metal complexes (e.g., Cu(II)) with zone inhibition diameters >20 mm against S. aureus .
- N-(Thiazolyl)pyrazine-2-carboxamides : Exhibit antifungal activity against C. albicans (MIC = 8 µg/mL) .
Physicochemical Properties
- Solubility : N-(4-Ethoxyphenyl) derivatives show improved aqueous solubility (>10 mg/mL) compared to undecyl analogs (<1 mg/mL) due to polar ethoxy groups .
- Thermal Stability : Pyrazinecarboxamides with aromatic substituents (e.g., benzyl) decompose at higher temperatures (>250°C) than alkyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
